molecular formula C7H14N4O B2612303 4-(3-Azidopropyl)morpholine CAS No. 1248477-79-3

4-(3-Azidopropyl)morpholine

Cat. No. B2612303
CAS RN: 1248477-79-3
M. Wt: 170.216
InChI Key: ZURZJULJBLMFPF-UHFFFAOYSA-N
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Description

4-(3-Azidopropyl)morpholine is a chemical compound with the molecular formula C7H14N4O and a molecular weight of 170.22 . It is a derivative of morpholine, a versatile heterocyclic compound that is frequently used in medicinal chemistry .


Synthesis Analysis

The synthesis of morpholine derivatives, including 4-(3-Azidopropyl)morpholine, has been a subject of much study due to their biological and pharmacological importance . The most common starting materials for the preparation of morpholines are 1,2-amino alcohols and their derivatives . Various synthetic strategies have been developed, including coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of 4-(3-Azidopropyl)morpholine consists of a morpholine ring with an azidopropyl group attached . The morpholine ring is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .


Chemical Reactions Analysis

Morpholine, the parent compound of 4-(3-Azidopropyl)morpholine, can undergo a variety of chemical reactions . Most of these reactions involve the secondary amine group of the morpholine ring .

Scientific Research Applications

PI3K-AKT-mTOR Pathway Inhibitors

4-(Pyrimidin-4-yl)morpholines, derivatives of morpholine, are identified as privileged pharmacophores, particularly for PI3K and PIKKs inhibition. The morpholine oxygen plays a crucial role in forming hydrogen bonding interactions and conveying selectivity over a broader kinome. This class of compounds, especially with the discovery of potent non-nitrogen containing morpholine isosteres, is pivotal in developing selective dual inhibitors of mTORC1 and mTORC2, representing a significant advancement in therapeutic agents targeting the PI3K-AKT-mTOR pathway (Hobbs et al., 2019).

Bridged Bicyclic Morpholines in Medicinal Chemistry

Bridged bicyclic morpholines, such as 3-oxa-6-azabicylo[3.1.1]heptane, serve as crucial building blocks in medicinal chemistry. These compounds, owing to their structural similarity and comparable lipophilicity to morpholine, play a significant role in the synthesis of various therapeutically relevant molecules. The first synthesis of this morpholine derivative opens new avenues for the development of novel medicinal compounds (Walker, Eklov, & Bedore, 2012).

Pharmacological Applications

Morpholine derivatives are synthesized for various pharmacological purposes. For instance, compounds like 2‐aryl‐4‐(3‐arylpropyl)morpholines are evaluated for their effects on the central nervous system and show promise as antidepressants and agents affecting locomotor activity. Such studies underline the potential of morpholine derivatives in addressing a range of medical conditions, from mental health disorders to neurodegenerative diseases (Avramova et al., 1998).

Morpholine as a Scaffold in Drug Design

Morpholine, given its significant role in medicinal chemistry, acts as a scaffold for drug design and development. Its inherent physicochemical properties, such as polarity and solubility, make it an attractive candidate for the synthesis of drugs aimed at treating a wide range of medical ailments. The adaptability of morpholine in chemical manipulations facilitates the development of therapeutically potent candidates (Rupak, Vulichi, & Suman, 2016).

Antimicrobial and Modulating Activities

Some morpholine derivatives, like 4-(Phenylsulfonyl) morpholine, show notable antimicrobial properties against a spectrum of microorganisms, including bacteria and fungi. These compounds not only exhibit direct antimicrobial effects but also possess the ability to modulate the activity of other antimicrobial agents, highlighting their potential in developing novel treatments for infections caused by multidrug-resistant strains (Oliveira et al., 2015).

Mechanism of Action

Safety and Hazards

Morpholine, the parent compound of 4-(3-Azidopropyl)morpholine, is known to be corrosive to tissue and can cause severe skin burns and eye damage . It is also classified as a flammable liquid .

properties

IUPAC Name

4-(3-azidopropyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O/c8-10-9-2-1-3-11-4-6-12-7-5-11/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURZJULJBLMFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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